
4-Phenylisoindoline
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Overview
Description
4-Phenylisoindoline is a heterocyclic organic compound characterized by an isoindoline core with a phenyl group attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoindoline typically involves the cyclization of appropriate precursors. One common method is the reduction of 4-phenylphthalimide using a reducing agent such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylisoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-phenylisoindole-1,3-dione.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: 4-Phenylisoindole-1,3-dione.
Reduction: Various reduced derivatives of this compound.
Substitution: Functionalized derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
4-Phenylisoindoline serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.
Synthesis of Derivatives
The compound can undergo various reactions, including oxidation and reduction, leading to a range of functionalized derivatives. These derivatives can be optimized for desired chemical properties, making this compound a versatile starting material in organic synthesis.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties. Studies have demonstrated that these derivatives can inhibit the growth of various pathogens and cancer cells, suggesting their potential as therapeutic agents.
Case Study: COVID-19 Protease Inhibitors
A study focused on 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione derivatives evaluated their efficacy against the main protease of SARS-CoV-2. Molecular docking studies revealed that these compounds could serve as potential inhibitors, showcasing the relevance of this compound derivatives in addressing viral infections .
Medicinal Applications
Pharmacophore Exploration
Ongoing research is investigating the potential of this compound as a pharmacophore in drug development. Its derivatives are being studied for their ability to interact with various molecular targets, which could lead to new therapeutic strategies for diseases such as cancer and viral infections .
Drug Design and Discovery
Molecular modeling techniques have been employed to predict the pharmacokinetic properties of this compound derivatives. These studies facilitate early drug discovery by forecasting biological activities and optimizing compound design for better efficacy and safety profiles .
Industrial Applications
Synthesis of Dyes and Pigments
In addition to its applications in pharmaceutical research, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical structure imparts specific optical properties that are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Phenylisoindoline and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, certain derivatives may inhibit specific enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Indoline: Similar in structure but lacks the phenyl group at the fourth position.
Isoindoline: The parent compound without the phenyl substitution.
Phenylindole: Contains a phenyl group but differs in the position and structure of the indole ring.
Uniqueness: 4-Phenylisoindoline is unique due to the presence of both the isoindoline core and the phenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-phenyl-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYQOYNSGGAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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